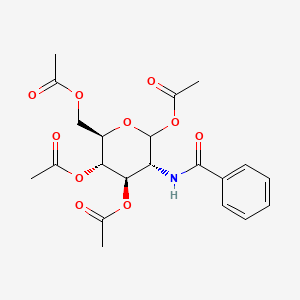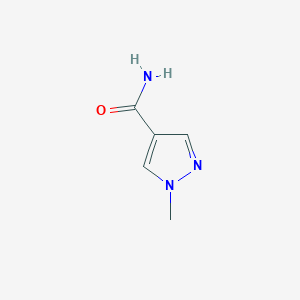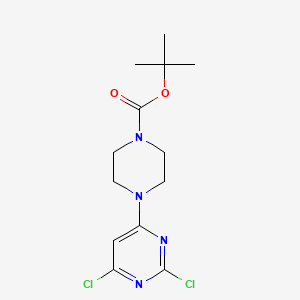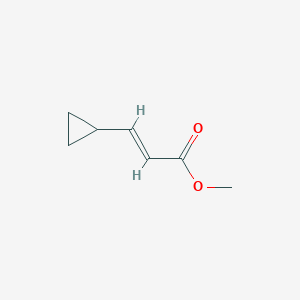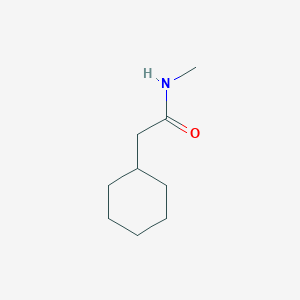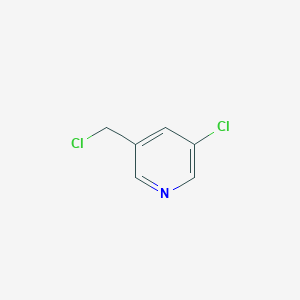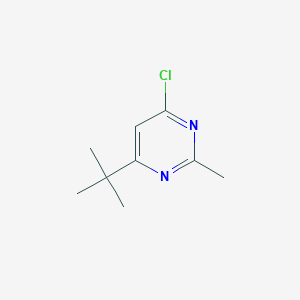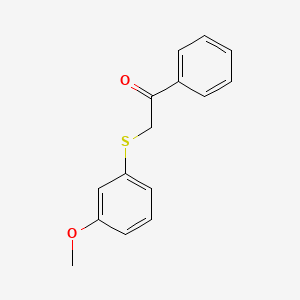![molecular formula C26H18O4 B1315936 [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid CAS No. 143613-17-6](/img/structure/B1315936.png)
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid
描述
[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid is an organic compound that belongs to the family of quaterphenyl derivatives. This compound is characterized by its rigid linear structure, which consists of four benzene rings connected in a linear fashion, with carboxylic acid groups attached to the terminal benzene rings. The unique structure of this compound makes it an interesting subject for various scientific research applications.
科学研究应用
[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid typically involves the coupling of biphenyl derivatives with appropriate carboxylation reactions. One common method involves the use of Suzuki coupling reactions, where a boronic acid derivative of biphenyl is reacted with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base. The resulting quaterphenyl derivative is then subjected to carboxylation reactions to introduce the carboxylic acid groups at the terminal positions .
Industrial Production Methods
Industrial production of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid may involve large-scale Suzuki coupling reactions followed by carboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated and nitrated quaterphenyl derivatives.
作用机制
The mechanism of action of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid is largely dependent on its application. In drug delivery systems, the compound forms stable complexes with drugs, enhancing their solubility and bioavailability. In organic semiconductors, the rigid linear structure facilitates efficient charge transport, improving the performance of electronic devices.
相似化合物的比较
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A simpler derivative with two benzene rings.
Terphenyl-4,4’'-dicarboxylic acid: Contains three benzene rings.
Hexaphenylbenzene: A more complex derivative with six benzene rings arranged in a hexagonal pattern.
Uniqueness
[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid is unique due to its four benzene rings, which provide a balance between structural rigidity and flexibility. This makes it particularly useful in applications requiring stable yet adaptable molecular frameworks, such as in the development of advanced materials and drug delivery systems.
属性
IUPAC Name |
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-25(28)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)26(29)30/h1-16H,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNHBZNRYLZPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576270 | |
| Record name | [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143613-17-6 | |
| Record name | [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





